molecular formula C14H11BrN2O2S B2725281 (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile CAS No. 799808-44-9

(Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile

Cat. No.: B2725281
CAS No.: 799808-44-9
M. Wt: 351.22
InChI Key: GZAPPVNNNJMCJQ-KAMYIIQDSA-N
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Description

This compound appears to contain a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring. It also has a nitrile group (-CN), a ketone group (C=O), and a bromobenzyl group attached to the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromobenzyl group suggests potential for interesting chemical properties, as bromine is often used in organic chemistry due to its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid, the bromine atom in the bromobenzyl group could be replaced in a substitution reaction, and the thiazolidine ring could participate in various ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a nitrile group could influence its polarity, and the bromobenzyl group could affect its reactivity .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Synthesis and Biological Evaluation : A study demonstrated the synthesis of 4-thiazolidinone derivatives, evaluating their antimicrobial and anticancer potentials. These compounds, including variations of the core chemical structure of interest, showed promising results against various microbial strains and cancer cell lines. Notably, derivatives exhibited significant activity, highlighting the role of topological and electronic parameters in determining their efficacy (Deep et al., 2016).

  • Photodynamic Therapy Potential : Research on zinc phthalocyanine derivatives substituted with thiazolidinone-based groups indicated high singlet oxygen quantum yield, suggesting potential for photodynamic therapy applications in cancer treatment. The study underscores the importance of such derivatives for Type II photosensitizers, emphasizing their fluorescence properties and photodegradation quantum yields (Pişkin et al., 2020).

  • Antibacterial Activity of Derivatives : New (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized and showed notable antibacterial activity, particularly against Gram-positive bacterial strains. This study highlights the influence of electronic substituents on the antibacterial efficacy of these compounds (Trotsko et al., 2018).

Organic Synthesis and Chemical Properties

  • Synthesis of Heterocycles : Utilizing compounds with similar core structures in the synthesis of heterocycles, research has demonstrated the formation of naphthalenes, isoquinolines, and benzazocines through organometallic methodology. This approach highlights the versatility of thiazolidinone derivatives in constructing complex organic molecules (Ramakrishna & Sharp, 2003).

  • Supramolecular Structures Analysis : Studies on the supramolecular structures of thiazolidinone derivatives revealed hydrogen-bonded dimers, chains, and sheets, offering insights into their molecular configurations and interactions. This research contributes to understanding the structural basis for the biological activities of these compounds (Delgado et al., 2005).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to discuss a “mechanism of action” for this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical properties, or exploring its potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

(2Z)-2-[5-[(4-bromophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-8(18)11(7-16)14-17-13(19)12(20-14)6-9-2-4-10(15)5-3-9/h2-5,12H,6H2,1H3,(H,17,19)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAPPVNNNJMCJQ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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